molecular formula C17H17N3O2 B7570916 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide

Cat. No. B7570916
M. Wt: 295.34 g/mol
InChI Key: CWYDXSFIJRUMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide, also known as DMOMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide is not fully understood. However, studies have shown that N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide inhibits the activity of the enzyme topoisomerase I, which is involved in DNA replication and transcription. This inhibition leads to DNA damage and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide inhibits the growth of cancer cells by inducing DNA damage and cell cycle arrest. In vivo studies have shown that N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide has neuroprotective effects and may improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for further development as a chemotherapeutic agent. However, one limitation of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide is its potential toxicity, which may limit its clinical use.

Future Directions

There are several future directions for research on N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide. One direction is to further investigate its potential as a chemotherapeutic agent for the treatment of cancer. Another direction is to investigate its potential therapeutic applications in neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide and its potential toxicity.

Synthesis Methods

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide can be synthesized through a multistep process involving the reaction of 3,5-dimethyl-4-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,5-dimethyl-1,2-oxazole-4-methanol. The final step involves the reaction of the resulting compound with N-methylisoquinoline-4-amine to yield N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide.

Scientific Research Applications

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide has been shown to exhibit potent antitumor activity against various cancer cell lines. In neuroscience, N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide has been shown to have neuroprotective effects and may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent.

properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-16(12(2)22-19-11)10-20(3)17(21)15-9-18-8-13-6-4-5-7-14(13)15/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYDXSFIJRUMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN(C)C(=O)C2=CN=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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